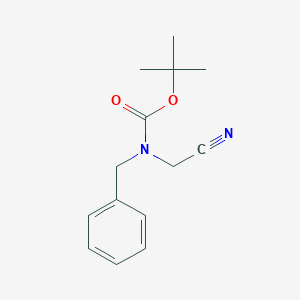

Tert-butyl benzylcyanomethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction Tert-butyl benzylcyanomethylcarbamate is a chemical compound involved in various organic synthesis processes. The compound is significant due to its role in the synthesis of pharmacologically relevant molecules, particularly as an intermediate in the creation of CCR2 antagonists and other biologically active compounds.

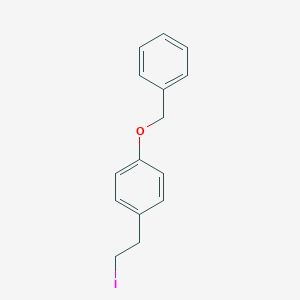

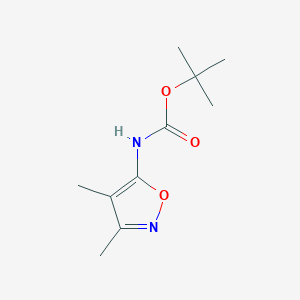

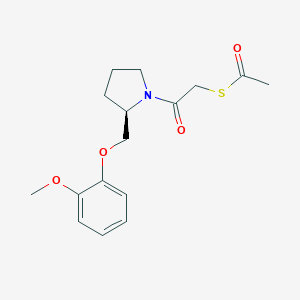

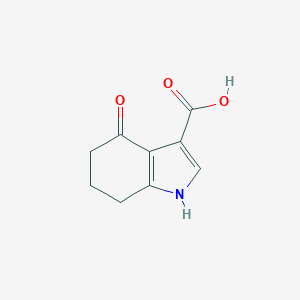

Synthesis Analysis The enantioselective synthesis of related compounds involves complex steps like iodolactamization, which yields highly functionalized intermediates. For example, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate demonstrates intricate procedures to achieve desired chiral centers (Campbell et al., 2009). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showing their role as building blocks in organic synthesis (Guinchard et al., 2005).

Molecular Structure Analysis The molecular structures of compounds like tert-butyl benzylcyanomethylcarbamate often involve complex cyclic systems with multiple functional groups. These structures are instrumental in understanding the compound's reactivity and interactions. For instance, studies on (S)-1-[N-(Benzylidene)hydrazinylcarbonyl]-2-hydroxyethylcarbamate esters reveal layered structures created from hydrogen bonds, highlighting the significance of molecular conformation (Howie et al., 2011).

Chemical Reactions and Properties Tert-butyl benzylcyanomethylcarbamate undergoes various chemical reactions, such as nucleophilic substitutions and radical reactions. For instance, tert-butyl phenylazocarboxylates, which share similar tert-butyl groups, are used in nucleophilic substitutions and radical reactions, underlining the versatility of tert-butyl-containing compounds in synthetic chemistry (Jasch et al., 2012).

科学的研究の応用

Environmental Behavior and Fate of Ethers

Research on ethers, including tert-butyl derivatives, has provided insight into their environmental behavior, fate, and potential for biodegradation. For instance, studies have shown that methyl tert-butyl ether (MTBE), a related compound, exhibits high solubility in water, which affects its mobility and biodegradation potential in subsurface environments. Despite initial beliefs about the recalcitrance of MTBE to bioremediation, evidence has emerged indicating its degradability under suitable conditions, both aerobically and anaerobically, with various microorganisms capable of consuming it either as a sole carbon source or as a cometabolite. This research suggests potential pathways for the environmental mitigation of tert-butyl benzylcyanomethylcarbamate, given its structural and functional similarities to MTBE (Davis & Erickson, 2004), (Fiorenza & Rifai, 2003).

Bioremediation Techniques for Ethers

Research into the bioremediation of MTBE, an ether similar to tert-butyl benzylcyanomethylcarbamate, has shown that under aerobic conditions, it can be effectively degraded. Studies indicate that MTBE can be degraded with half-lives ranging from 0.04 to 29 days in laboratory settings using pure and mixed cultures. These findings provide a foundation for the development of bioremediation techniques applicable to tert-butyl benzylcyanomethylcarbamate, focusing on enhancing aerobic conditions in contaminated sites to facilitate its degradation. Ex-situ and in-situ bioremediation efforts have demonstrated significant reductions in MTBE concentrations, suggesting parallel approaches could be effective for similar compounds (Stocking et al., 2004).

将来の方向性

The future directions for Tert-butyl benzylcyanomethylcarbamate are not explicitly available. However, recent research has highlighted the unique reactivity pattern elicited by the crowded tert-butyl group, suggesting potential future applications in strategic synthetic planning for complex molecular architectures11.

Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

特性

IUPAC Name |

tert-butyl N-benzyl-N-(cyanomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDVAVVROGYTHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#N)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571771 |

Source

|

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl benzylcyanomethylcarbamate | |

CAS RN |

194207-87-9 |

Source

|

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)